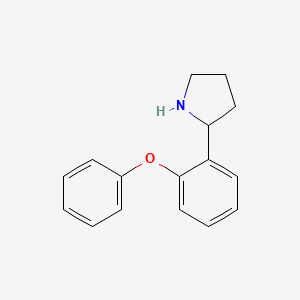

2-(2-Phenoxyphenyl)pyrrolidine

Description

2-(2-Phenoxyphenyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 2-phenoxyphenyl group. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility, hydrogen-bonding capacity, and ability to enhance pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

2-(2-phenoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17-15/h1-5,7-9,11,15,17H,6,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBFRARAGUJNOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394684 | |

| Record name | 2-(2-phenoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68548-77-6 | |

| Record name | Pyrrolidine, 2-(2-phenoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68548-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-phenoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nitrile Condensation and Reduction

One of the primary methods to prepare 2-(2-Phenoxyphenyl)pyrrolidine involves the synthesis of a key nitrile intermediate, followed by its reduction and cyclization.

Nitrile Preparation: The nitrile intermediate can be synthesized by condensation of 2-halobenzonitrile, preferably 2-bromobenzonitrile, with a mono- or dihalo-substituted phenol under alkaline conditions. Alternatively, 2-hydroxybenzonitrile can be condensed with a bis[mono- or dihalobenzene]iodonium salt, which itself is prepared from mono- or dihalobenzene, iodine, and a mixture of sulfuric and nitric acid. This step forms the phenoxyphenyl nitrile precursor.

Reduction and Cyclization: The nitrile is then reduced, often using catalytic hydrogenation or chemical reducing agents, to form an amine intermediate. This amine can undergo condensation with 1,2-ethanediamine to form the pyrrolidine ring, yielding 2-(2-Phenoxyphenyl)pyrrolidine. Optionally, the product can be converted into pharmaceutically acceptable salts for enhanced stability or bioavailability.

Alternative Route: The phenoxyphenyl derivative can also be prepared by reduction of an amide intermediate, where the amide is converted into the corresponding amine and subsequently cyclized to the pyrrolidine ring.

This method is documented in patent literature, highlighting its feasibility and adaptability for pharmaceutical applications.

Cyclization via 1,3-Dipolar Cycloaddition

Another synthetic approach involves the cyclization of appropriate precursors through 1,3-dipolar cycloaddition reactions:

Reaction Type: The 1,3-dipolar cycloaddition between nitrones and olefins is a regio- and stereoselective method to construct pyrrolidine rings.

Process: Starting from suitable nitrone and olefin precursors bearing the phenoxyphenyl substituent, the cycloaddition reaction forms the pyrrolidine ring in a single step, allowing for control over stereochemistry and substituent placement.

Industrial Application: This method is scalable and is used in industrial synthesis to achieve high yields and purity. Reaction parameters such as temperature, pressure, and catalyst presence are optimized for efficiency.

Functionalization: Post-cyclization, the pyrrolidine ring can be further functionalized to enhance biological activity or modify physicochemical properties.

This approach is widely recognized in medicinal chemistry for synthesizing pyrrolidine derivatives, including 2-(2-Phenoxyphenyl)pyrrolidine.

Organocatalyzed Synthesis

Recent advances in organocatalysis have provided greener and more selective routes to synthesize pyrrolidine-containing compounds:

Catalyst Types: Organocatalysts such as Lewis bases, Bronsted acids/bases, bifunctional catalysts, and organo-photocatalysts have been employed to facilitate the formation of pyrrolidine rings.

Advantages: These methods offer excellent enantioselectivity, operational simplicity, low toxicity, and environmental benefits compared to metal-catalyzed reactions.

Application to Pyrrolidines: Organocatalyzed reactions enable the construction of pyrrolidine cores through enantioselective cyclizations, Michael additions, or Mannich-type reactions, which can be adapted to incorporate the 2-(2-Phenoxyphenyl) substituent.

Challenges: Catalyst deactivation and scalability remain challenges, requiring higher catalytic loadings and further optimization.

Research Findings: Reviews indicate successful synthesis of various bioactive pyrrolidine derivatives using organocatalysts, suggesting potential applicability to 2-(2-Phenoxyphenyl)pyrrolidine synthesis.

Summary and Outlook

The preparation of 2-(2-Phenoxyphenyl)pyrrolidine is well-established through classical nitrile condensation and reduction methods, as well as modern cycloaddition and organocatalytic approaches. Each method offers distinct advantages:

- Classical methods provide reliable routes with pharmaceutical relevance.

- Cycloaddition offers stereochemical control and scalability.

- Organocatalysis promises greener, more selective synthesis.

Future research may focus on integrating organocatalytic methods to improve sustainability and enantioselectivity in the synthesis of 2-(2-Phenoxyphenyl)pyrrolidine, potentially enhancing its applicability in drug development.

This detailed analysis draws on diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for 2-(2-Phenoxyphenyl)pyrrolidine, suitable for expert use in research and industrial settings.

Scientific Research Applications

2-(2-Phenoxyphenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyphenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogous structures.

Key Observations :

- Phenoxy vs.

- Fluorine Substitution: 2-(2-Fluorophenyl)pyrrolidine exhibits higher metabolic stability than non-fluorinated analogs due to fluorine’s electron-withdrawing effects .

- Methoxy Substitution: 2-(2-Methoxyphenyl)pyrrolidine shows altered receptor binding profiles compared to the phenoxy derivative, likely due to steric and electronic differences .

Key Observations :

- Metal Catalysts : While cross-coupling reactions (e.g., Suzuki-Miyaura) enable precise aryl group introduction, they rely on expensive Pd or Cu catalysts, limiting scalability .

- Decarboxylative Methods : Proline-derived routes for 2-(hydroxymethyl)pyrrolidine achieve moderate yields but require stringent reaction conditions .

- Direct Alkylation : Simpler routes for 2-phenylpyrrolidine suffer from regioselectivity issues, necessitating advanced purification .

Table 3: Pharmacological Profiles

Key Observations :

- Hydroxymethyl vs. Phenethylamine Derivatives : 2-(Hydroxymethyl)pyrrolidine derivatives show enhanced maximum efficacy (80.4%) compared to phenethylamine-based compounds (58.6%), attributed to improved target engagement .

- Fluorophenyl vs. Methoxyphenyl : Fluorine substitution enhances metabolic stability but may reduce receptor affinity compared to methoxy groups, as seen in lower analgesic efficacy .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(2-Phenoxyphenyl)pyrrolidine be optimized to address challenges like harsh reaction conditions or low yields?

- Methodology :

- Adopt a multi-step approach starting with Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling to introduce the phenoxyphenyl group to the pyrrolidine core .

- Replace traditional strong bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions. Temperature control (50–80°C) can improve regioselectivity .

- Use chiral auxiliaries or asymmetric catalysis to achieve enantiopure products, as demonstrated in analogous fluorophenyl-pyrrolidine syntheses .

Q. What analytical techniques are critical for characterizing 2-(2-Phenoxyphenyl)pyrrolidine and verifying its purity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine ring and aromatic protons (e.g., phenoxy group coupling patterns) .

- Mass Spectrometry (HRMS) : Validate molecular weight and detect impurities. For example, ESI-HRMS can resolve isotopic patterns for chlorine-free derivatives .

- Chiral HPLC : Essential for enantiomeric resolution, particularly if the compound is synthesized with stereochemical control .

Q. How can researchers address solubility and stability issues of 2-(2-Phenoxyphenyl)pyrrolidine in biological assays?

- Methodology :

- Prepare hydrochloride salts to enhance aqueous solubility, as seen in structurally similar pyrrolidine derivatives .

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes to maintain stability in vitro .

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the pyrrolidine ring .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological target interactions of 2-(2-Phenoxyphenyl)pyrrolidine?

- Methodology :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of receptors (e.g., GPCRs or enzymes) to identify binding poses .

- DFT calculations (Gaussian 09) can model electronic effects of the phenoxy group on binding affinity, as demonstrated for trifluoromethyl-substituted analogs .

- Validate predictions with SAR studies by synthesizing derivatives with modified substituents (e.g., methoxy → ethoxy) .

Q. How do enantiomers of 2-(2-Phenoxyphenyl)pyrrolidine differ in pharmacological activity, and how can this be systematically evaluated?

- Methodology :

- Synthesize both (R)- and (S)-enantiomers via chiral resolution (e.g., diastereomeric salt formation) or asymmetric catalysis .

- Compare in vitro activity in receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) .

- Conduct pharmacokinetic studies in rodent models to assess enantiomer-specific metabolic stability and blood-brain barrier penetration .

Q. What in vivo toxicity assessment protocols are recommended for 2-(2-Phenoxyphenyl)pyrrolidine given limited ecotoxicological data?

- Methodology :

- Follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose) to establish preliminary safety profiles .

- Use zebrafish embryos (Danio rerio) for rapid ecotoxicity screening, monitoring LC₅₀ and teratogenic effects .

- Perform Ames tests to rule out mutagenicity, especially given structural similarities to aryl amines .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the phenoxy substituent in modulating biological activity?

- Methodology :

- Synthesize analogs with electron-withdrawing groups (e.g., nitro, CF₃) or electron-donating groups (e.g., methoxy) on the phenyl ring .

- Test in enzyme inhibition assays (e.g., COX-2 or MAO-B) to correlate substituent effects with potency .

- Analyze logP values (HPLC-derived) to quantify hydrophobicity changes and correlate with membrane permeability .

Q. What strategies validate the reproducibility of analytical methods for quantifying 2-(2-Phenoxyphenyl)pyrrolidine in complex matrices?

- Methodology :

- Develop a validated LC-MS/MS method with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .

- Assess inter-day/intra-day precision (RSD <15%) and recovery rates (80–120%) per ICH Q2(R1) guidelines .

- Cross-validate with orthogonal techniques like capillary electrophoresis for polar metabolites .

Critical Notes

- Contradictions in Evidence : While fluorinated analogs show enhanced metabolic stability , phenoxy-substituted derivatives may exhibit higher reactivity due to oxygen’s electron-donating effects. This necessitates empirical validation .

- Data Gaps : Ecotoxicological and chronic toxicity data are absent; assume precautionary handling (PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.